2-(3,3-Difluorocyclobutyl)-2-methoxyethanesulfonyl chloride
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Overview
Description
2-(3,3-Difluorocyclobutyl)-2-methoxyethanesulfonyl chloride is a chemical compound known for its unique structural features and reactivity It contains a difluorocyclobutyl group, which is a four-membered ring with two fluorine atoms, and a methoxyethanesulfonyl chloride group, which includes a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclobutyl)-2-methoxyethanesulfonyl chloride typically involves the following steps:
Formation of the Difluorocyclobutyl Group: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Methoxyethanesulfonyl Chloride Group: This step involves the reaction of the difluorocyclobutyl intermediate with methoxyethanesulfonyl chloride under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluorocyclobutyl)-2-methoxyethanesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products depending on the reducing agent used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
2-(3,3-Difluorocyclobutyl)-2-methoxyethanesulfonyl chloride has several applications in scientific research:
Biology: Potential use in the modification of biomolecules to study their function and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluorocyclobutyl)-2-methoxyethanesulfonyl chloride involves its reactivity towards nucleophiles and reducing agents. The sulfonyl chloride group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of various derivatives. The difluorocyclobutyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluorocyclobutyl)methanol: A related compound with a hydroxyl group instead of the methoxyethanesulfonyl chloride group.
3,3-Difluorocyclobutanol: Another similar compound with a hydroxyl group on the cyclobutyl ring.
Uniqueness
2-(3,3-Difluorocyclobutyl)-2-methoxyethanesulfonyl chloride is unique due to the presence of both the difluorocyclobutyl group and the methoxyethanesulfonyl chloride group. This combination imparts distinct reactivity and properties, making it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)-2-methoxyethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClF2O3S/c1-13-6(4-14(8,11)12)5-2-7(9,10)3-5/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNZTVMEMQUWBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS(=O)(=O)Cl)C1CC(C1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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